4-Methyl-1-hydrazinophthalazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

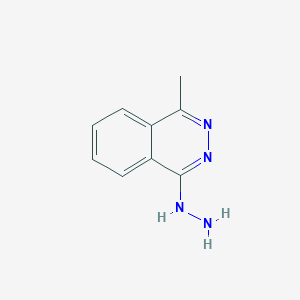

(4-Methylphthalazin-1-yl)hydrazine is a chemical compound that belongs to the class of phthalazine derivatives Phthalazines are bicyclic heterocycles containing two nitrogen atoms in adjacent positions within a six-membered ring fused to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphthalazin-1-yl)hydrazine can be achieved through the condensation reaction of o-benzoyl benzoic acid with hydrazine hydrate in boiling ethanol. This method involves the formation of a hydrazone intermediate, which is then cyclized to form the phthalazine ring.

Industrial Production Methods

Industrial production methods for (4-Methylphthalazin-1-yl)hydrazine typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methylphthalazin-1-yl)hydrazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted phthalazines, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has been extensively studied for its potential applications in several scientific domains:

1. Medicinal Chemistry

- Antihypertensive Agents : 4-Methyl-1-hydrazinophthalazine functions as a smooth muscle relaxant, primarily targeting vascular smooth muscle. It acts similarly to other vasodilators by inhibiting cyclic adenosine monophosphate phosphodiesterase, which leads to reduced blood pressure and improved hemodynamics in hypertensive patients .

- Antitumor Activity : Research indicates that derivatives of this compound exhibit notable antitumor properties, making it a candidate for further investigation in cancer therapies.

- Biochemical Pathways : The compound influences various biochemical pathways, including calcium transport in vascular smooth muscle, which is critical for its pharmacological effects.

2. Organic Synthesis

- Building Blocks for Heterocyclic Compounds : It serves as an essential building block in the synthesis of more complex heterocyclic compounds due to the presence of the hydrazine linkage.

- Reactivity in Chemical Reactions : this compound undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions are fundamental for generating derivatives with tailored biological activities.

3. Agricultural Applications

- Insecticidal and Nematicidal Activities : Some derivatives of this compound have been evaluated for their potential use in agriculture, particularly for controlling pests and nematodes.

Case Study 1: Antihypertensive Effects

A study investigated the antihypertensive effects of this compound in animal models. The results demonstrated significant vasodilation and reduced peripheral vascular resistance when administered at varying doses. The compound's efficacy was comparable to established antihypertensive medications like hydralazine, highlighting its potential as a therapeutic agent in managing hypertension .

Case Study 2: Antitumor Activity

Research on the antitumor activity of derivatives of this compound revealed promising results against specific cancer cell lines. The mechanisms involved include induction of apoptosis and inhibition of tumor growth through modulation of key signaling pathways. These findings suggest that further development could lead to novel anticancer therapies based on this compound.

Wirkmechanismus

The mechanism of action of (4-Methylphthalazin-1-yl)hydrazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms, thereby exhibiting antimicrobial properties . In medicinal applications, it may act on vascular smooth muscle cells to induce vasodilation, similar to other hydrazine derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phthalazine: The parent compound of (4-Methylphthalazin-1-yl)hydrazine, known for its biological activities.

Hydralazine: An antihypertensive agent that shares structural similarities and pharmacological properties with (4-Methylphthalazin-1-yl)hydrazine.

Phthalazinone: Another derivative with significant biological activities, including antimicrobial and antitumor properties.

Uniqueness

(4-Methylphthalazin-1-yl)hydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

4-Methyl-1-hydrazinophthalazine is a compound with significant biological activity, particularly in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and related research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the phthalazine family, characterized by a hydrazine functional group linked to a phthalazine moiety. Its molecular formula is C10H10N4, and it is known for its reactivity and diverse biological applications.

The primary mechanism of action for this compound involves:

- Smooth Muscle Relaxation : The compound acts as a direct-acting smooth muscle relaxant, primarily targeting arterial beds. This effect is mediated through the inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase, which enhances vasodilation.

- Calcium Transport Interference : It interferes with calcium transport in vascular smooth muscle, contributing to its antihypertensive effects.

Antihypertensive Activity

This compound has been extensively studied for its role in treating hypertension and congestive heart failure. It produces arteriolar vasodilation, which helps lower blood pressure.

Antitumor and Antimicrobial Activities

Research indicates potential anticancer properties, with derivatives showing activity against various cancer cell lines. Additionally, some studies suggest antimicrobial effects, although these require further investigation .

Case Studies and Clinical Trials

- Hypertension Treatment : In clinical settings, this compound demonstrated significant improvements in hemodynamics among patients with increased peripheral vascular resistance.

- Anticancer Studies : In vitro studies have shown that derivatives of this compound exhibit IC50 values ranging from 4 to 17 μM against various cancer cell lines, indicating promising antitumor activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Hydrazinophthalazine | Basic phthalazine structure | Known for antihypertensive properties |

| Hydralazine | Similar hydrazine structure | Widely used antihypertensive drug |

| 4-Benzyl-1-hydrazinophthalazine | Benzyl substitution on nitrogen | Exhibits enhanced biological activity |

| Ecarazine | Ethoxycarbonyl group attached | Potent phosphodiesterase inhibitor |

The methyl substitution at the fourth position in this compound enhances its pharmacological properties compared to its analogs.

Safety and Toxicology

While the compound exhibits beneficial biological activities, caution is warranted due to potential allergic reactions or sensitivities observed in animal models. Interaction studies suggest that it may have cross-reactivity with other hydrazines and phthalazines.

Future Directions

Research into this compound should focus on:

- Exploring Additional Therapeutic Applications : Further studies could uncover new uses in treating conditions beyond hypertension.

- Understanding Metabolic Pathways : Investigating the metabolic pathways could provide insights into optimizing its efficacy and safety profiles.

- Developing Derivatives : Synthesizing new derivatives may enhance its biological activity while reducing side effects.

Eigenschaften

IUPAC Name |

(4-methylphthalazin-1-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-6-7-4-2-3-5-8(7)9(11-10)13-12-6/h2-5H,10H2,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJLIPKOOUAUFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC=CC=C12)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.